2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine
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Overview
Description
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C₇H₃F₆N. This compound is notable for its unique structure, which includes both a fluorine atom and a pentafluoroethyl group attached to the pyridine ring. The presence of multiple fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . This reaction proceeds under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to optimize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atoms under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Fluoro-5-(difluoromethyl)pyridine: Contains a difluoromethyl group, resulting in different chemical properties.
Uniqueness
2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity profiles.
Properties
IUPAC Name |
2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGDFORUINQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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